p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside

CAS No.: 943833-83-8

Cat. No.: VC3417774

Molecular Formula: C21H21NO10

Molecular Weight: 447.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943833-83-8 |

|---|---|

| Molecular Formula | C21H21NO10 |

| Molecular Weight | 447.4 g/mol |

| IUPAC Name | [(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)23)3-9-18(24)30-11-17-19(25)20(26)21(32-17)31-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23,25-26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1 |

| Standard InChI Key | HWUYVLJKIQHEDV-LUIQYSJNSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |

| SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |

Introduction

Chemical Properties and Structure

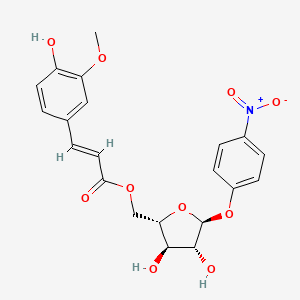

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is a complex organic compound with a molecular formula of C21H21NO10 and a molecular weight of 447.4 g/mol. It is structurally characterized as a derivative of alpha-L-arabinofuranoside, specifically modified with a feruloyl group and a p-nitrophenyl moiety. The chemical nomenclature according to IUPAC standards is [(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate .

Chemical Identifiers and Alternative Names

The compound possesses multiple identifiers and alternative names used across scientific literature, as outlined in Table 1.

Table 1: Chemical Identifiers and Alternative Names

| Identifier Type | Value |

|---|---|

| CAS Number | 943833-83-8, 508220-79-9 |

| Canonical SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2C@@HO)O |

| InChIKey | HWUYVLJKIQHEDV-LUIQYSJNSA-N |

| PubChem ID | 66882244 |

| Alternative Names | 4-Nitrophenyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside; p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside; [(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate; ((2S,3R,4R,5S)-3,4-Dihydroxy-5-(4-nitrophenoxy)tetrahydrofuran-2-yl)methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate |

The compound features several functional groups that contribute to its chemical behavior, including hydroxyl groups, methoxy group, nitro group, and an ester linkage that connects the feruloyl moiety to the arabinofuranoside structure .

Synthesis and Preparation

The synthesis of p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside typically involves chemoenzymatic approaches. These methods utilize enzymes like immobilized Lipozyme TL IM from Thermomyces lanuginosus to enhance the efficiency of transesterification reactions. This approach reduces the number of steps required for synthesis compared to conventional chemical methods.

Applications in Biochemical Assays

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside serves as a versatile substrate in numerous biochemical applications. Its multiple functional groups and specific stereochemistry make it ideal for various analytical purposes.

Enzyme Activity Studies

The compound is primarily used as a substrate for studying feruloyl esterase activity. Feruloyl esterases, which catalyze the hydrolysis of ferulic acid esters, play crucial roles in plant cell wall degradation . The specific design of this substrate allows researchers to measure the activity of these enzymes with high precision.

One particularly valuable application involves coupled assays where the action of feruloyl esterase is linked with α-L-arabinofuranosidase. This coupling renders p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside into a chromogenic substrate, facilitating easy detection and quantification of enzyme activity .

Diagnostic Applications

Beyond research applications, this compound finds use in diagnostic procedures, particularly in:

-

The diagnosis of phenylketonuria, a genetic disorder affecting phenylalanine metabolism

-

Environmental monitoring, specifically for detecting nitrophenols in environmental samples

Bioluminescence and Fluorescence Studies

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside has demonstrated utility as a bioluminescent substrate for studying luciferase activity . Its structural properties make it a good ligand for fluorescence and chemiluminescence studies, expanding its applications beyond enzymatic assays .

Role in Enzyme Activity Studies

The compound plays a pivotal role in characterizing and differentiating various enzymes, particularly feruloyl esterases from different sources.

Feruloyl Esterase Specificity Studies

Research has shown that p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is an excellent tool for differentiating feruloyl esterases based on their substrate specificity . Different feruloyl esterases exhibit varying affinities and catalytic efficiencies toward this substrate, allowing researchers to classify these enzymes into distinct categories.

For instance, the feruloyl esterase from Aureobasidium pullulans efficiently hydrolyzes both 2-O and 5-O arabinofuranosidase-linked ferulate, whereas enzymes from other sources, such as Aspergillus oryzae, show preferential activity toward specific linkages .

Comparative Enzyme Analysis

Studies have utilized this substrate to compare the catalytic properties of enzymes from different origins. For example, research on the feruloyl esterase from Fusarium oxysporum F3 (FAE-II) demonstrated that this enzyme is active on substrates containing ferulic acid ester linked to the C-5 position but inactive toward those linked to the C-2 position of arabinofuranose .

Similarly, a bifunctional carboxyl/feruloyl esterase has been shown to hydrolyze this substrate with specific kinetic parameters, providing insights into the versatility of enzyme catalytic mechanisms .

Kinetic Properties with Various Enzymes

The kinetic parameters of different enzymes when acting on p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside provide valuable information about enzyme efficiency and specificity. Table 2 summarizes the kinetic parameters of selected enzymes with this substrate.

Table 2: Kinetic Parameters of Enzymes with p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside

| Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (s-1 M-1) | Reference |

|---|---|---|---|---|

| Aureobasidium pullulans feruloyl esterase | 268 | 65.5 | 0.24 × 106 | |

| Bifunctional carboxyl/feruloyl esterase (3A6) | 970 | 0.9 | 0.9 × 103 |

These kinetic parameters reveal that different enzymes interact with the substrate with varying efficiencies. The Aureobasidium pullulans feruloyl esterase, for instance, shows a higher catalytic efficiency (kcat/Km) compared to the bifunctional carboxyl/feruloyl esterase, indicating a better fit of this substrate in its active site .

Analytical Applications

The compound's structural features make it particularly suitable for various analytical applications beyond basic enzyme assays.

Spectrophotometric Assays

Several spectrophotometric assays have been developed using p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside. One approach explores the difference in molar absorbances at 340 nm between the substrate and its reaction products . This difference allows for the continuous monitoring of enzyme reactions without the need for additional coupling enzymes.

Coupled Enzymatic Assays

The compound also serves as a foundation for coupled enzymatic assays. When feruloyl esterase activity is coupled with α-L-arabinofuranosidase activity, the release of p-nitrophenol can be monitored spectrophotometrically, providing a convenient chromogenic assay system .

This coupled assay approach has been used to differentiate feruloyl esterases based on their specificity for substrates with ferulic acid ester linked to different positions of the arabinofuranose moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume